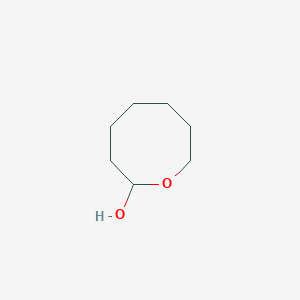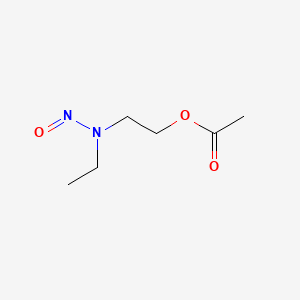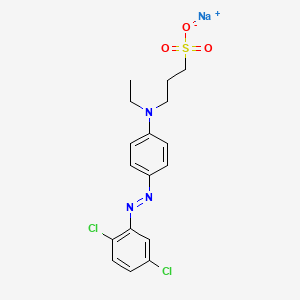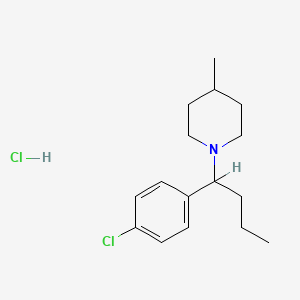
2-Penten-1-ol, 4-methyl-, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Penten-1-ol, 4-methyl-, (2E)-, also known as (2E)-4-methyl-2-penten-1-ol, is an organic compound with the molecular formula C6H12O. It is an unsaturated alcohol with a double bond between the second and third carbon atoms and a methyl group attached to the fourth carbon atom. This compound is part of the family of alkenes and is characterized by its distinct structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Penten-1-ol, 4-methyl-, (2E)- can be achieved through various methods. One common approach involves the hydroboration-oxidation of 4-methyl-2-pentene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds through the anti-Markovnikov addition of borane to the double bond, followed by oxidation to yield the desired alcohol .
Industrial Production Methods
Industrial production of 2-Penten-1-ol, 4-methyl-, (2E)- often involves catalytic processes. One such method includes the use of transition metal catalysts, such as palladium or platinum, to facilitate the selective hydrogenation of 4-methyl-2-pentene. This process is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Penten-1-ol, 4-methyl-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the double bond can be achieved using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C), resulting in the formation of 4-methyl-2-pentanol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), leading to the formation of corresponding alkyl halides
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 4-methyl-2-pentenal, 4-methyl-2-pentenoic acid
Reduction: 4-methyl-2-pentanol
Substitution: 4-methyl-2-pentyl chloride, 4-methyl-2-pentyl bromide
Scientific Research Applications
2-Penten-1-ol, 4-methyl-, (2E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Penten-1-ol, 4-methyl-, (2E)- involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the double bond and the hydroxyl group. These functional groups allow it to participate in a range of chemical reactions, including nucleophilic addition and substitution. The exact molecular targets and pathways depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
2-Penten-1-ol, 4-methyl-, (2E)- can be compared with other similar compounds, such as:
2-Penten-1-ol: Lacks the methyl group at the fourth carbon, resulting in different reactivity and properties.
4-Methyl-2-pentanol: Saturated alcohol with no double bond, leading to different chemical behavior.
4-Methyl-2-pentene: An alkene without the hydroxyl group, exhibiting different reactivity in chemical reactions
These comparisons highlight the unique structural features and reactivity of 2-Penten-1-ol, 4-methyl-, (2E)-, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
69143-05-1 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
4-methylpent-2-en-1-ol |
InChI |
InChI=1S/C6H12O/c1-6(2)4-3-5-7/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
BRYMKDNCWBMHIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


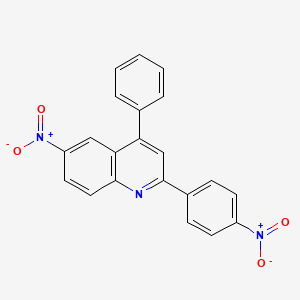

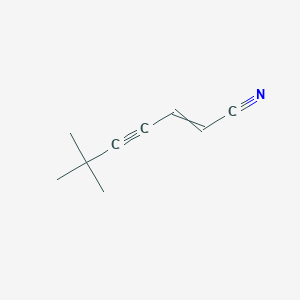

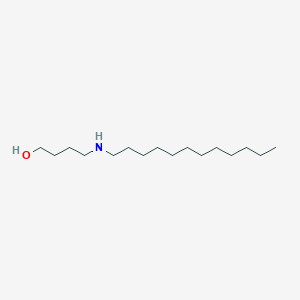
![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
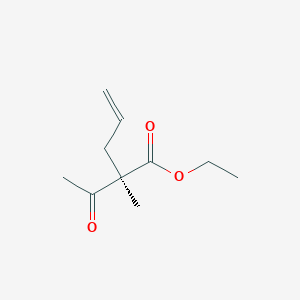
![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)

